5-bromo-6-methyl-1H-indazole-3-carboxylic acid
Description
5-Bromo-6-methyl-1H-indazole-3-carboxylic acid (CAS: 1150617-54-1) is a brominated indazole derivative featuring a carboxylic acid group at position 3, a methyl group at position 6, and a bromine atom at position 5 of the indazole core. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in Suzuki-Miyaura cross-coupling reactions to generate aryl-substituted derivatives . Its molecular formula is C₉H₇BrN₂O₂, with a molar mass of 279.07 g/mol .
Properties
IUPAC Name |
5-bromo-6-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-7-5(3-6(4)10)8(9(13)14)12-11-7/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJVFRMSAWBRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-1H-indazole-3-carboxylic acid typically involves the bromination of 6-methyl-1H-indazole-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, aldehydes.
Scientific Research Applications
5-bromo-6-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a protein kinase inhibitor, which can be used in the study of cell signaling pathways and cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a valuable tool in cancer research and the development of targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Indazole Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings and Comparative Analysis
Structural and Electronic Effects
- Substituent Position: The placement of bromine and methyl groups significantly impacts steric and electronic properties. For example, this compound exhibits greater steric hindrance than its non-methylated analog (CAS 1077-94-7), reducing reactivity in certain nucleophilic substitutions but enhancing stability in cross-coupling reactions .
- Solubility : The absence of a methyl group in 5-bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7) increases its solubility in aqueous and polar organic solvents, making it preferable for solution-phase reactions .
Stability and Commercial Availability
- This compound is listed as discontinued by CymitQuimica but remains accessible through PharmaBlock, suggesting niche demand in specialized syntheses . In contrast, non-methylated bromoindazole carboxylic acids (e.g., CAS 1077-94-7) are more widely available .
Biological Activity
5-Bromo-6-methyl-1H-indazole-3-carboxylic acid is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in cancer research and as a protein kinase inhibitor. This article delves into the biological activities, mechanisms of action, and research findings associated with this compound.
- Chemical Formula : C8H7BrN2O2
- Molecular Weight : Approximately 227.06 g/mol
- Structure : The compound features a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the indazole ring.
Biological Activities
This compound exhibits several biological activities, including:
- Anticancer Activity : Investigated as a potential protein kinase inhibitor, it may modulate cell signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : Some indazole derivatives have shown promise in inhibiting inflammatory pathways, which could be relevant for treating conditions characterized by excessive inflammation.
- Antimicrobial Properties : Indazole derivatives are known to possess antimicrobial activities, although specific data on this compound is limited.
The mode of action of this compound is primarily through its interaction with various biological targets:
- Protein Kinase Inhibition : This compound may inhibit specific protein kinases, which play crucial roles in cell signaling and proliferation. For example, it has been noted for its potential effects on kinases related to cancer cell growth .
- Biochemical Pathways : The impact on biochemical pathways depends on the specific targets affected by the compound. Indazoles can influence pathways such as apoptosis, cell cycle regulation, and inflammatory responses .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Protein Kinase Inhibition | FGFR1 | <4.1 nM | |
| Antiproliferative | H1975 (NSCLC) | 5.3 nM | |
| Anti-inflammatory | Various inflammatory pathways | Not specified |
Case Studies
- Cancer Research : A study evaluated the anticancer effects of various indazole derivatives, including this compound. The results indicated significant inhibition of growth in NSCLC cell lines, suggesting its potential as a therapeutic agent in oncology .
- Inflammatory Models : In models assessing anti-inflammatory properties, compounds similar to this compound demonstrated reduced pro-inflammatory cytokine production, indicating a possible mechanism for its anti-inflammatory effects.
Q & A
Q. What are the recommended synthetic routes for preparing 5-bromo-6-methyl-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination and carboxylation steps. A common route starts with 6-methyl-1H-indazole-3-carboxylic acid, which undergoes bromination at the 5-position using bromine in acetic acid under controlled heating (80–90°C for 4–6 hours). Post-reaction cooling, filtration, and recrystallization yield the product . Key Variables:
- Solvent Choice: Acetic acid is preferred for bromination due to its ability to stabilize intermediates.
- Temperature: Higher temperatures (>90°C) risk decarboxylation, reducing yields.
- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) but lowers recovery (60–70% yield) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The compound crystallizes in a monoclinic system (space group P2₁/c), with O–H⋯O and N–H⋯O hydrogen bonds stabilizing the lattice . Complementary Techniques:
Q. What solubility and stability challenges arise during experimental handling?
Methodological Answer: The compound is poorly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF). Stability issues include:
- pH Sensitivity: Degrades in strong acids/bases (pH <2 or >10).
- Light Sensitivity: Store in amber vials at 0–6°C to prevent bromine loss .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer: Conflicting geometries (e.g., torsion angles of the carboxylic group) may arise from polymorphism or solvent effects. SC-XRD analysis (e.g., using SHELXL ) can distinguish between polymorphs. For example:
- Dihedral Angle: The carboxylic acid group forms a 6° angle with the indazole ring in the dominant polymorph .
Resolution Workflow:
Compare unit cell parameters with literature.
Use Hirshfeld surface analysis to identify intermolecular interactions driving polymorphism.
Q. What computational methods validate experimental data for this compound in drug discovery?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gap ≈5.2 eV) and electrostatic potential maps, aligning with X-ray charge density analysis . Applications:
Q. How do synthetic impurities impact biological activity, and what purification strategies mitigate this?
Methodological Answer: Common impurities include decarboxylated byproducts (e.g., 5-bromo-6-methyl-1H-indazole) and residual bromine. Mitigation Strategies:
- HPLC Purification: Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 20–80% ACN over 20 min).
- Biological Assays: Compare IC₅₀ values of purified vs. crude samples in enzyme inhibition assays to quantify impurity effects .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?
Methodological Answer: Yields vary widely (45–70%) due to:
- Bromine Stoichiometry: Excess Br₂ increases side reactions (e.g., di-bromination).
- Workup Efficiency: Rapid cooling improves crystal purity but reduces recovery.
Optimization Approach: - Design a Design of Experiments (DoE) matrix to test solvent/temperature combinations.
- Use in-situ FTIR to monitor reaction progress and terminate before side reactions dominate .
Q. How does the methyl group at position 6 influence the compound’s reactivity in further derivatization?
Methodological Answer: The methyl group sterically hinders electrophilic substitution at position 6 but activates position 4 for functionalization. Derivatization Case Study:
- Suzuki Coupling: Pd-catalyzed cross-coupling at position 5 (bromo site) proceeds efficiently (yield: 75–85%), while position 6 requires harsher conditions (e.g., Cu-mediated Ullmann coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
